molecular formula C23H27N3O3 B2959705 N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide CAS No. 2034617-75-7

N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Numéro de catalogue: B2959705
Numéro CAS: 2034617-75-7
Poids moléculaire: 393.487
Clé InChI: GFKKKLQGTRGERS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide (CAS: 2034617-75-7) is a synthetic small molecule with a molecular formula of C23H27N3O3 and a molecular weight of 393.5 g/mol . Its structure features a 2-methylindole moiety linked via an ethyl group to an isonicotinamide core, which is substituted with a tetrahydro-2H-pyran-4-yl methoxy group. The compound’s SMILES representation is Cc1cc2ccccc2n1CCNC(=O)c1ccnc(OCC2CCOCC2)c1, highlighting its heterocyclic architecture .

Propriétés

IUPAC Name

N-[2-(2-methylindol-1-yl)ethyl]-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-17-14-19-4-2-3-5-21(19)26(17)11-10-25-23(27)20-6-9-24-22(15-20)29-16-18-7-12-28-13-8-18/h2-6,9,14-15,18H,7-8,10-13,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKKKLQGTRGERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC(=NC=C3)OCC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C19H26N2O3\text{C}_{19}\text{H}_{26}\text{N}_2\text{O}_3

Molecular Weight

The molecular weight of N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is approximately 342.43 g/mol .

  • Receptor Interaction : The compound is believed to interact with various receptors, potentially influencing neurotransmission and other physiological processes. Its indole structure suggests possible interactions with serotonin receptors, which are crucial in mood regulation and various neurological functions.
  • Enzymatic Activity : Preliminary studies indicate that this compound may inhibit certain enzymes involved in inflammatory processes, such as phosphodiesterase (PDE) enzymes, which play a role in regulating cyclic adenosine monophosphate (cAMP) levels in cells .

Anti-inflammatory Activity

Research has shown that N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide exhibits significant anti-inflammatory properties. In vitro studies demonstrated its ability to reduce the production of pro-inflammatory cytokines, which are implicated in chronic inflammatory diseases .

Antitumor Activity

In vivo studies have indicated that this compound may possess antitumor effects. It has been shown to inhibit the growth of specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The selective cytotoxicity against tumor cells while sparing normal cells highlights its potential as an anticancer agent.

Case Studies

  • Study on Inflammatory Response : A study involving animal models demonstrated that administration of the compound significantly reduced inflammation markers in tissues affected by induced inflammation. The results suggested a mechanism involving the modulation of immune cell activity and cytokine release .
  • Antitumor Efficacy : In another study, the compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The findings support further investigation into its use as a therapeutic agent in oncology .

Summary of Biological Activities

Biological ActivityObservationsReference
Anti-inflammatoryReduced cytokine production
AntitumorInduced apoptosis in cancer cells
Enzyme inhibitionInhibited PDE activity

Pharmacokinetic Properties

PropertyValue
Molecular Weight342.43 g/mol
SolubilitySoluble in DMSO
BioavailabilityUnder investigation

Comparaison Avec Des Composés Similaires

Structural Analogues with Indole-Ethyl-Acrylamide Scaffolds

Several analogues share the N-(2-(2-methyl-1H-indol-1-yl)ethyl) group but differ in the substituents attached to the acrylamide or isonicotinamide core:

Compound Name Core Structure Key Substituent(s) Molecular Formula Molecular Weight (g/mol) Purity/Notes
Target Compound Isonicotinamide Tetrahydro-2H-pyran-4-yl methoxy C23H27N3O3 393.5 CAS: 2034617-75-7
(E)-N-(2-(2-Methyl-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (TG4-155) Acrylamide 3,4,5-Trimethoxyphenyl C24H27N3O4 433.5 EP2 antagonist candidate
(E)-3-(4-Methoxyphenyl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acrylamide (6q) Acrylamide 4-Methoxyphenyl C21H21N2O2 333.4 >97% purity (LCMS, m/z 307)
(E)-3-(3-Methoxyphenyl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acrylamide (6r) Acrylamide 3-Methoxyphenyl C21H21N2O2 333.4 Reported in prior studies

Key Observations :

  • The target compound’s isonicotinamide core distinguishes it from acrylamide-based analogues like TG4-155 and 6q/6r. This substitution may influence electronic properties and hydrogen-bonding interactions with biological targets.
  • TG4-155’s 3,4,5-trimethoxyphenyl group contributes to higher molecular weight (433.5 vs. 393.5) and may improve lipophilicity, a critical factor in membrane permeability .

Analogues with Tetrahydro-2H-Pyran Modifications

The tetrahydro-2H-pyran moiety appears in other compounds, though with distinct connectivity:

Compound Name Core Structure Substituent Position Molecular Formula Molecular Weight (g/mol) Notes
Target Compound Isonicotinamide Methoxy-linked to pyran C23H27N3O3 393.5 Pyran as a methoxy substituent
2-(2-Methoxyethoxy)-N-((tetrahydro-2H-pyran-4-yl)methyl)isonicotinamide Isonicotinamide 2-Methoxyethoxy + pyran-methyl C15H22N2O4 294.35 Simpler structure, lower MW
(S)-2-(Butylamino)-N-(2-(4-hydroxycyclohexyl)ethyl)-3-(1H-indol-3-yl)propanamide Propanamide Tetrahydro-2H-pyran-4-yl ethylamine C23H34N4O3 414.5 66.3% synthetic yield

Key Observations :

  • The target compound’s pyran-methoxy group contrasts with the pyran-methyl group in , which reduces steric bulk and molecular weight (294.35 vs. 393.5).
  • The compound in incorporates a pyran-ethylamine group, suggesting that pyran derivatives are synthetically accessible but may require optimization for yield and purity.

Impact of Indole Substituent Position

The position of the indole substituent (1-yl vs. 3-yl) influences molecular interactions:

Compound Name Indole Position Core Structure Molecular Formula Notes
Target Compound 1-yl Isonicotinamide C23H27N3O3 Potential for altered binding vs. 3-yl analogues
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide 3-yl Propanamide C25H22FN2O Fluorinated biphenyl substituent
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrimidin-2-amine 3-yl Pyrimidinamine C15H16N4O Methoxy group at indole C5

Key Observations :

  • 1-yl vs. 3-yl indole positioning may alter steric and electronic interactions with target proteins. For example, 3-yl indoles often participate in π-stacking or hydrogen bonding via the NH group, whereas 1-yl derivatives lack this feature .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.